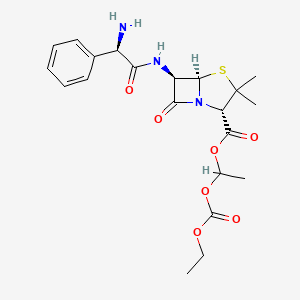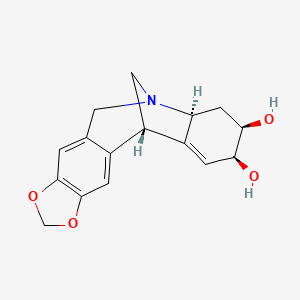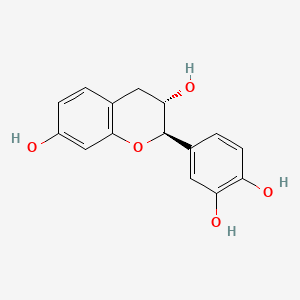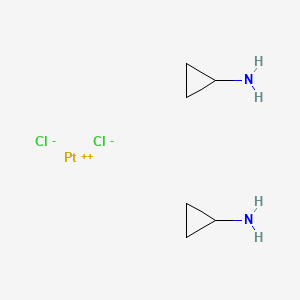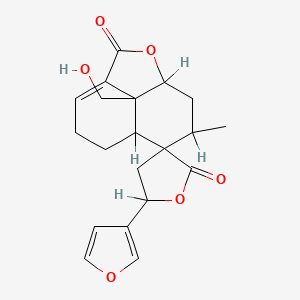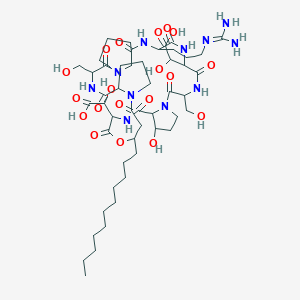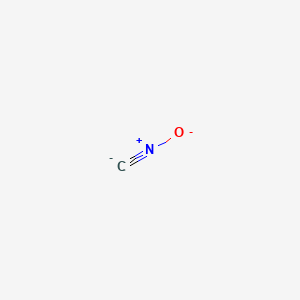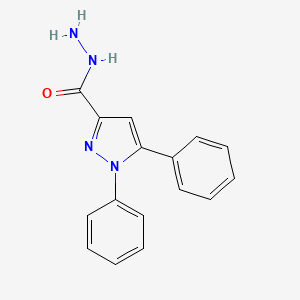
6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil involves various chemical reactions, including annulation processes and transformations with enaminones. Singh, Chimni, and Kumar (1995) reported that 1,3-Dimethyl-5-formyluracil, when reacted with enaminones and certain amines, undergoes transformations leading to pyrimido[4,5-b]quinolin-2,4,6(1H,3H,7H)-trione derivatives and Hantzsch type 1.4-dihydropyridine derivatives, showcasing the complex synthetic routes possible with this compound (Singh, Chimni, & Kumar, 1995).
Molecular Structure Analysis
Understanding the molecular structure of 6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil is crucial for comprehending its chemical behavior. This compound's structure enables it to undergo specific reactions that form complex heterocyclic compounds, indicating the importance of its unique molecular arrangement.
Chemical Reactions and Properties
Chemical reactions involving 6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil are diverse. It reacts with aliphatic aldehydes to form tetraoxopyrido derivatives and dialkyl-substituted dioxopyrido derivatives, showcasing its reactivity and the variety of products that can be synthesized from it (Azev et al., 2015).
Physical Properties Analysis
The physical properties of 6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil, such as solubility, melting point, and crystal structure, are determined by its molecular structure. These properties are essential for predicting the compound's behavior in various chemical environments and for its application in synthesis processes.
Chemical Properties Analysis
The chemical properties of 6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil, including its reactivity with different chemical reagents, stability under various conditions, and potential for forming derivatives, highlight its versatility in synthetic chemistry. Its ability to participate in cycloaddition reactions, Michael-type reactions, and its role as a precursor in synthesizing bioactive compounds further demonstrates its chemical significance (Walsh et al., 1988).
References
- Singh, H. D., Chimni, S., & Kumar, S. (1995). Acid catalysed enamine induced transformations of 1,3-dimethyl-5-formyluracil. Tetrahedron, 51(47), 12775-12780. Link to the paper.
- Azev, Y., Ermakova, O. S., Gibor, A., Ezhikova, M., Kodess, M., & Berseneva, V. (2015). Unusual reactions of 6-amino-1,3-dimethyluracil with some aliphatic aldehydes. Mendeleev Communications, 25(4), 310-311. Link to the paper.
- Walsh, E. B., Naijue, Z., Fang, G., & Wamhoff, H. (1988). 6-[(Dimethylamino)methylene]amino-1,3-dimethyluracil: A versatile aza-diene substrate for cycloaddition and Michael-type reactions. Tetrahedron Letters, 29(35), 4401-4404. Link to the paper.
Wissenschaftliche Forschungsanwendungen
Novel Cinnamoamides Synthesis
6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil (ADMU) has been utilized in the synthesis of novel cinnamoamides, which are of interest for their potential as catecholamine-O-methyl transferase (COMT) inhibitors in the treatment of Parkinson’s disease. This synthesis involves a sodium methoxide-catalyzed reaction that includes ring opening and rearrangement processes (Gerig, Girreser, Nather, & Heber, 2009).
Enamine Induced Transformations
ADMU has been used in acid-catalyzed enamine induced transformations to produce pyrimido[4,5-b]quinolin-2,4,6(1H, 3H, 7H)-trione derivatives and Hantzsch type 1.4-dihydropyridine derivatives. These transformations offer a pathway to novel compounds with potential pharmaceutical applications (Singh Dolly, Chimni, & Kumar, 1995).
Synthesis of Fused Pyrimidines
6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil has been involved in the synthesis of fused pyrimidines, such as isoxazolo[3,4-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pyrimido[4,5-d]-[1,2,3]triazines. These syntheses provide innovative methods for preparing complex heterocyclic structures, which are of interest in medicinal chemistry (Hirota, Maruhashi, Asao, Kitamura, Maki, & Senda, 1983).
Chelating Capacity in Metal Complexes
Research has also been conducted on the chelating capacity of 6-amino-5-formyl-1,3-dimethyluracil-benzoylhydrazone in metal complexes. This study provides insights into the coordination chemistry of these compounds and their potential applications in bioinorganic chemistry (Hueso-Ureña, Moreno-Carretero, Peñas-Chamorro, Peña, Amigó, Esteve, & Debaerdemaeker, 2000).
Synthesis of Thiazolidin-4-one and Oxazolidin-4-one Derivatives
6-Amino-1,3-dimethyluracil has been used in the synthesis of thiazolidin-4-one, oxazolidin-4-one, and imidazolidin-4-one derivatives. These compounds have been evaluated for their antioxidant and antimicrobial properties, highlighting the chemical versatility of ADMU in synthesizing biologically active molecules (Al-Adhami & Al-Majidi, 2021).
Eigenschaften
IUPAC Name |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-N-methylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c1-10(4-13)5-6(9)11(2)8(15)12(3)7(5)14/h4H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJVDNYAPZJQQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)N(C)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879208 | |
| Record name | 6-NH2-5-(N-METHYLFORMYLAMINO)-1,3-DIMETHYLURACIL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil | |
CAS RN |
33130-55-1 | |
| Record name | 6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033130551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-NH2-5-(N-METHYLFORMYLAMINO)-1,3-DIMETHYLURACIL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-Methoxyphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1208196.png)
